D-Glucose-13C6,d7

Catalog No.
S896793
CAS No.
201417-01-8
M.F
¹³C₆H₅D₇O₆
M. Wt
193.15
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-Glucose-13C6,d7

CAS Number

201417-01-8

Product Name

D-Glucose-13C6,d7

IUPAC Name

(2R,3S,4R,5R)-1,2,3,4,5,6,6-heptadeuterio-2,3,4,5,6-pentahydroxy(1,2,3,4,5,6-13C6)hexan-1-one

Molecular Formula

¹³C₆H₅D₇O₆

Molecular Weight

193.15

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i1+1D,2+1D2,3+1D,4+1D,5+1D,6+1D

SMILES

C(C(C(C(C(C=O)O)O)O)O)O

Synonyms

D-Glucose-13C6,1,2,3,4,5,6,6-d7; D-Glucopyranose-13C6,d7; Glucopyranose-13C6,d7; NSC 287045-13C,d7;
  • Carbon-13 (¹³C)

    This stable isotope of carbon is heavier than the more common carbon-12 (¹²C). By substituting ¹³C for ¹²C in specific positions within the glucose molecule, scientists can track its metabolic pathway through an organism. ¹³C nuclei have different magnetic properties than ¹²C, allowing researchers to distinguish isotopically labeled molecules using techniques like nuclear magnetic resonance (NMR) spectroscopy .

  • Deuterium (²H or D)

    Replacing a hydrogen atom (¹H) with deuterium can offer several advantages. The C-H bond is stronger than a C-D bond, making the molecule more resistant to breakdown by enzymes. Additionally, the different magnetic properties of deuterium compared to hydrogen can be exploited in NMR experiments to simplify spectra or target specific regions of the molecule .

Here are some specific research applications of D-Glucose-13C6,d7:

  • Metabolic Flux Analysis

    By measuring the incorporation of ¹³C into different cellular metabolites after feeding D-Glucose-13C6,d7 to cells or organisms, researchers can gain insights into metabolic pathways and identify bottlenecks in energy production .

  • NMR Spectroscopy Studies

    D-Glucose-13C6,d7 can be used in NMR spectroscopy experiments to study the interaction of glucose with proteins or enzymes involved in glucose metabolism. The specific labeling pattern allows researchers to focus on specific regions of the molecule and its interactions with other molecules .

  • Drug Discovery

    Understanding how cancer cells metabolize glucose is an important area of cancer research. D-Glucose-13C6,d7 can be used to study how cancer cells take up and utilize glucose compared to healthy cells, potentially aiding in the development of new cancer therapies .

D-Glucose-13C6,d7 is a stable isotope-labeled form of D-glucose, where six carbon atoms are isotopically enriched with carbon-13 (^13C) and seven hydrogen atoms are replaced with deuterium (^2H or d). This compound has the chemical formula C6H7D7O6 and a CAS number of 201417-01-8. The incorporation of these isotopes allows for enhanced tracking and analysis in various biochemical studies, particularly in metabolic research. As an endogenous metabolite, D-glucose plays a vital role in cellular respiration and energy production.

D-Glucose-13C6,d7 acts as a traceable analog of D-glucose within living cells. Once introduced into a cell culture or organism, it enters the metabolic pathways just like regular D-glucose. The ¹³C enrichment allows researchers to monitor the molecule's fate using NMR spectroscopy [, ]. This enables them to study various aspects of cellular metabolism, such as:

  • Glucose uptake by cells
  • Rates of specific metabolic reactions
  • Metabolic flux through different pathways

By following the ¹³C label, scientists can gain valuable insights into how cells utilize glucose for energy production and biosynthesis.

D-Glucose-13C6,d7 is generally considered non-toxic and non-hazardous []. However, as with any research chemical, it's important to handle it with proper precautions:

  • Wear gloves and eye protection when handling the compound.
  • Avoid inhalation and ingestion.
  • Dispose of waste according to institutional guidelines.
That selectively incorporate carbon-13 and deuterium.
  • Biotechnological Approaches: Microbial fermentation processes can be employed where specific strains are fed with labeled precursors to produce isotopically enriched glucose.
  • Chemical Synthesis: Advanced organic synthesis techniques can be used to create this compound from simpler precursors by introducing the isotopes at specific stages .
  • D-Glucose-13C6,d7 retains the biological activity of regular D-glucose, participating in essential metabolic processes such as:

    • Energy Production: It is utilized by cells for ATP generation through glycolysis and the citric acid cycle.
    • Synthesis of Biomolecules: Acts as a precursor for nucleotides, amino acids, and lipids.

    The stable isotopes allow for precise measurements in metabolic studies, making it valuable for understanding metabolic disorders and cellular functions .

    D-Glucose-13C6,d7 has numerous applications across various fields:

    • Metabolic Tracer Studies: Used extensively in research to trace metabolic pathways in vivo and in vitro.
    • Nutritional Studies: Helps analyze carbohydrate metabolism and its effects on health.
    • Pharmaceutical Research: Assists in drug development by providing insights into drug metabolism and pharmacokinetics .
    • Stable Isotope Analysis: Utilized in mass spectrometry for studying metabolic fluxes.

    Interaction studies involving D-Glucose-13C6,d7 focus on its role in various biochemical pathways. It has been shown to interact with enzymes involved in glycolysis, the citric acid cycle, and other metabolic pathways. By using this labeled compound, researchers can gain insights into:

    • Enzyme Kinetics: Understanding how enzymes catalyze reactions involving glucose.
    • Metabolic Flux Analysis: Tracking how glucose is utilized within different metabolic pathways under varying physiological conditions .

    D-Glucose-13C6,d7 can be compared to several similar compounds based on their structural characteristics and applications:

    Compound NameIsotopic LabelingUnique Features
    D-GlucoseNonePrimary energy source for cells
    D-FructoseNoneKey intermediate in glycolysis
    D-MannoseNoneImportant for glycoprotein synthesis
    D-GalactoseNoneComponent of lactose
    D-Galactose-13C6Carbon labeling onlySimilar applications but lacks deuterium labeling
    D-Mannose-13C6,d7Carbon & DeuteriumUsed for tracking mannose metabolism

    D-Glucose-13C6,d7 is unique due to its dual labeling (both carbon and hydrogen), which allows for more comprehensive tracking of metabolic processes compared to other labeled sugars that may only have one type of isotope .

    XLogP3

    -2.9

    Dates

    Modify: 2023-08-15

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